3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a butyl group, and a 4-chloro-benzylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-chloro-benzaldehyde with 3-butyl-2-thioxo-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as piperidine, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene moiety can be reduced to the corresponding benzyl group.
Substitution: The chlorine atom on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Butyl-5-(4-chloro-benzyl)-2-thioxo-thiazolidin-4-one.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The exact mechanism of action of 3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazolidinone ring is known to inhibit certain enzymes, while the benzylidene moiety may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-5-(4-nitro-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Butyl-5-(4-fluoro-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Butyl-5-(4-methyl-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
3-Butyl-5-(4-chloro-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the presence of the 4-chloro-benzylidene moiety, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H14ClNOS2 |
---|---|
Molecular Weight |
311.9 g/mol |
IUPAC Name |
(5E)-3-butyl-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14ClNOS2/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9+ |
InChI Key |
SXNSXXMBFHGHDC-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Origin of Product |
United States |
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